molecular formula C17H22N2O2 B12168100 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

Cat. No.: B12168100
M. Wt: 286.37 g/mol
InChI Key: FMTAKZQDHMWOFM-UHFFFAOYSA-N
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Description

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a tetrahydrocarbazole derivative characterized by a methoxy group at the 6-position of the carbazole scaffold and a 2-methylpropanamide substituent at the 1-position. This compound belongs to a broader class of carbazole-based molecules studied for their diverse pharmacological activities, including antiviral, anticancer, and antioxidant properties .

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C17H22N2O2/c1-10(2)17(20)19-15-6-4-5-12-13-9-11(21-3)7-8-14(13)18-16(12)15/h7-10,15,18H,4-6H2,1-3H3,(H,19,20)

InChI Key

FMTAKZQDHMWOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide typically involves multiple steps. One common method starts with the preparation of the carbazole core, followed by the introduction of the methoxy group and the propanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and propanamide groups may play a role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbazole Core

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide
  • Structural Difference : Substitution of the 6-methoxy group with a chloro atom and replacement of 2-methylpropanamide with 2-pyridinecarboxamide.
  • Activity: Demonstrated potent antiviral activity against human papillomavirus (HPV) in preclinical studies, with an IC₅₀ of 0.2 µM in HPV-infected keratinocytes .
  • Pharmacokinetics: Higher logP (4.8 vs.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
  • Structural Difference : Addition of a 3-(1-methylindol-3-yl)propanamide side chain.
  • Properties :
    • Molecular weight: 401.51 g/mol (vs. ~317 g/mol for the target compound).
    • logP: 4.48 (similar lipophilicity to the chloro analog).
    • Polar surface area: 44.6 Ų (indicative of moderate hydrogen-bonding capacity) .
  • Activity: Not explicitly reported, but indole-containing analogs are often explored for kinase inhibition or neuroprotective effects.

Functional Group Modifications

N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
  • Structural Difference : Incorporation of a tetrazole ring and dimethylbenzamide group.
  • Properties: Molecular weight: 416.48 g/mol. Hydrogen-bond acceptors: 6 (vs.
6-Chloro-9H-carbazol-2-yl Derivatives
  • Activity : Exhibited in vitro antioxidant capacity (IC₅₀ = 12–18 µM in DPPH radical scavenging assays), highlighting the role of halogen substituents in redox modulation .

Data Tables: Comparative Analysis

Table 1. Physicochemical Properties of Selected Carbazole Derivatives

Compound Name Molecular Weight (g/mol) logP Hydrogen-Bond Acceptors Polar Surface Area (Ų)
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide (Target) ~317 ~4.5 3 ~40
N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide 353.84 4.8 4 65.5
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methylindol-3-yl)propanamide 401.51 4.48 3 44.6
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide 416.48 4.2 6 85.3

Key Research Findings

Substituent Effects: 6-Methoxy vs.

Activity Trends :

  • Antiviral activity is strongly influenced by the carbazole scaffold’s substitution pattern, with chloro derivatives showing superior HPV inhibition .
  • Antioxidant efficacy correlates with halogen substitution, suggesting redox-active intermediates in chloro-carbazoles .

Biological Activity

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methylpropanamide is a complex organic compound that belongs to the class of carbazole derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O3C_{24}H_{23}N_{3}O_{3}, with a molecular weight of approximately 401.5 g/mol. The compound features a tetrahydrocarbazole moiety linked to a propanamide group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC NameThis compound
Structural FeaturesTetrahydrocarbazole moiety, Methoxy group

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. For instance, research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HTC116 (colon cancer), and A596 (lung cancer) cells . The mechanisms proposed include:

  • Induction of DNA Damage : Compounds similar to this compound have been shown to induce DNA damage in cancer cells, leading to apoptosis.
  • Mitochondrial Dysfunction : These compounds disrupt mitochondrial function, which is crucial for cell survival and proliferation.

Neuroprotective Effects

The carbazole derivatives have also been investigated for their neuroprotective activities. In vitro studies suggest that they may protect neuronal cells from oxidative stress and apoptosis. The presence of the methoxy group is believed to enhance these protective effects by modulating signaling pathways involved in neuronal survival.

The biological activity of this compound is thought to involve the following mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects on cell survival and proliferation.
  • Signal Transduction Pathways : It may influence various signaling pathways associated with cell growth and apoptosis.

Study 1: Anticancer Activity Assessment

A study conducted on a series of tetrahydrocarbazole derivatives showed promising results in inhibiting cancer cell growth. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related carbazole compounds. In this study, neuronal cells treated with these compounds demonstrated reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.

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